molecular formula C7H6N2 B131773 4-Aminobenzonitrile CAS No. 873-74-5

4-Aminobenzonitrile

Cat. No. B131773
CAS RN: 873-74-5
M. Wt: 118.14 g/mol
InChI Key: YBAZINRZQSAIAY-UHFFFAOYSA-N
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Description

4-Aminobenzonitrile, also known as 4-Cyanoaniline, is a chemical compound with the linear formula H2NC6H4CN . It has a molecular weight of 118.14 . It is used as a derivatization reagent in capillary zone electrophoretic analysis of aldoses, ketoses, and uronic acid . It is also used in the synthesis of methacrylic monomers containing pendant azobenzene structures and polythiophenes containing an azobenzene moiety in the side-chain .


Molecular Structure Analysis

The linear formula of 4-Aminobenzonitrile is H2NC6H4CN . The SMILES string representation is Nc1ccc(cc1)C#N . The InChI representation is 1S/C7H6N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,9H2 .


Physical And Chemical Properties Analysis

4-Aminobenzonitrile is a solid substance with a melting point of 83-85 °C (lit.) . It is soluble in ethyl acetate, dichloromethane, and chloroform, but insoluble in water .

Scientific Research Applications

During this transition, the initial N–H⋯N interaction transforms into a new weak hydrogen bond, which further strengthens with compression. This study exemplifies how pressure can induce the formation of hydrogen bonds, contributing to the development of supramolecular chemistry.

Derivatization Reagent in Analytical Chemistry

4-Aminobenzonitrile serves as a derivatization reagent in capillary zone electrophoretic analysis. It has been used for detecting and quantifying aldoses, ketoses, and uronic acids. Its reactivity makes it valuable in analytical methods .

Safety and Hazards

4-Aminobenzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, suspected of causing genetic defects, and harmful to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

A study found a reversible pressure-induced structural phase transition of 4-Aminobenzonitrile at about 0.3 GPa . This study demonstrates that pressure can induce the formation of hydrogen bonds, which contributes to the development of supramolecular chemistry . This could open up new avenues for research and applications of 4-Aminobenzonitrile in the future.

Mechanism of Action

properties

IUPAC Name

4-aminobenzonitrile
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InChI

InChI=1S/C7H6N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,9H2
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InChI Key

YBAZINRZQSAIAY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C#N)N
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Molecular Formula

C7H6N2
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DSSTOX Substance ID

DTXSID0061240
Record name Benzonitrile, 4-amino-
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Molecular Weight

118.14 g/mol
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Physical Description

Off-white crystalline powder; Slightly soluble in water; [MSDSonline]
Record name 4-Aminobenzonitrile
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Vapor Pressure

0.00887 [mmHg]
Record name 4-Aminobenzonitrile
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Product Name

4-Aminobenzonitrile

CAS RN

873-74-5
Record name 4-Aminobenzonitrile
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Record name Benzonitrile, 4-amino-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 4-aminobenzonitrile contribute to its dual fluorescence?

A2: The amino group in 4-aminobenzonitrile can adopt different conformations relative to the aromatic ring. This conformational flexibility, particularly the twisting motion of the amino group, is believed to play a crucial role in the formation of the CT state, which leads to the dual fluorescence. [, , , , ]

Q2: What role does solvent play in the excited-state dynamics of 4-aminobenzonitrile?

A3: Solvents significantly influence the energy levels of the LE and CT states in 4-aminobenzonitrile. Polar solvents stabilize the CT state, making it energetically accessible and leading to the observation of dual fluorescence. In contrast, nonpolar solvents favor the LE state. [, , , , ]

Q3: Is there direct evidence for the structural changes associated with the CT state formation in 4-aminobenzonitrile?

A4: While the twisted intramolecular charge transfer (TICT) model, involving a significant twist of the amino group, has been widely discussed, recent studies using time-resolved spectroscopy and computational methods suggest alternative pathways. These include a planar conical intersection mediating ultrafast relaxation to the LE state and the involvement of other vibrational modes like amino group wagging and quinoidal distortion of the aromatic ring. [, , ]

Q4: What insights do cluster studies provide about the influence of solvation on charge distribution in 4-aminobenzonitrile?

A6: Infrared spectroscopy of 4-aminobenzonitrile-water cluster cations indicates that the addition of water molecules leads to a shift of charge from the aromatic ring to the solvent cluster. This suggests that solvation significantly impacts the electronic properties of 4-aminobenzonitrile. []

Q5: What is the molecular structure and formula of 4-aminobenzonitrile?

A7: 4-Aminobenzonitrile (C7H6N2) is an aromatic molecule consisting of a benzene ring with an amino group (-NH2) at the 1-position and a nitrile group (-C≡N) at the 4-position. [, , ]

Q6: What spectroscopic techniques are useful for characterizing 4-aminobenzonitrile?

A8: Various spectroscopic methods help elucidate the structure and properties of 4-aminobenzonitrile: * Nuclear Quadrupole Resonance (NQR): Provides information about the electronic environment of the nitrogen atoms in the amino and nitrile groups. [] * Infrared (IR) and Raman Spectroscopy: Useful for identifying functional groups and studying vibrational modes, particularly those associated with the amino and nitrile groups. [, , , ] * Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about electronic transitions and is used to study the LE and CT states. [, , , , , ] * Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and bonding in the molecule. [, ]

Q7: How does pressure affect the solid-state structure of 4-aminobenzonitrile?

A9: 4-Aminobenzonitrile undergoes a pressure-induced phase transition at around 0.3 GPa. This transition involves a change in molecular arrangement and intermolecular interactions, including the formation and enhancement of N–H⋯N weak hydrogen bonds. []

Q8: Does 4-aminobenzonitrile exhibit any interesting thermal behavior in the solid state?

A10: Yes, 4-aminobenzonitrile displays reversible thermosalient behavior, meaning its crystals undergo sudden movements upon heating or cooling due to structural phase transitions. This makes it a potential candidate for applications in actuators or sensors. []

Q9: Are there any applications of 4-aminobenzonitrile in coordination chemistry?

A11: 4-Aminobenzonitrile can act as a ligand to form coordination complexes with transition metal ions. These complexes can have diverse dimensionalities ranging from mononuclear complexes to 3-D coordination networks, depending on the metal ion and reaction conditions. [, , ]

Q10: How is computational chemistry used to understand the photochemistry of 4-aminobenzonitrile?

A12: Quantum chemical calculations help determine the geometries, energies, and electronic structures of 4-aminobenzonitrile in its ground and excited states. These calculations provide valuable insights into the nature of the LE and CT states, the potential energy surfaces, and the dynamics of the excited-state processes. [, , , , ]

Q11: Can computational methods predict the spectroscopic properties of 4-aminobenzonitrile?

A13: Yes, computational methods like density functional theory (DFT) can accurately predict vibrational frequencies, IR and Raman intensities, and NMR chemical shifts for 4-aminobenzonitrile. These predictions aid in assigning experimental spectra and understanding the vibrational and electronic properties of the molecule. [, ]

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